molecular formula C7H3Br2ClN2 B1640940 4,7-Dibromo-2-chloro-1H-benzimidazole

4,7-Dibromo-2-chloro-1H-benzimidazole

Cat. No.: B1640940
M. Wt: 310.37 g/mol
InChI Key: JEBCHCXPGQEWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dibromo-2-chloro-1H-benzimidazole (CAS 16865-06-8) is a high-value benzimidazole derivative of significant interest in medicinal chemistry and oncology research . This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with a range of biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . The specific bromo and chloro substitutions on the bicyclic structure make it a versatile and key intermediate for the synthesis of novel molecules with targeted bioactivity . Researchers primarily utilize this compound as a critical building block in the development of potential anticancer agents . Benzimidazole derivatives have demonstrated a wide range of biological activities, including DNA interaction and the inhibition of crucial enzymes such as topoisomerase II (Topo II) . Structure-Activity Relationship (SAR) studies indicate that the introduction of halogen atoms, like bromine, can be favorable for activity, potentially by forming halogen bonds with amino acid residues in the target's active site . The structural features of this compound provide a platform for further chemical modifications to optimize potency, selectivity, and to reduce toxicity in the design of new therapeutic candidates . This product is supplied with a guaranteed purity of 95% . It is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

4,7-dibromo-2-chloro-1H-benzimidazole

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

JEBCHCXPGQEWLB-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Br)NC(=N2)Cl)Br

Canonical SMILES

C1=CC(=C2C(=C1Br)NC(=N2)Cl)Br

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4,7 Dibromo 2 Chloro 1h Benzimidazole and Advanced Precursor Chemistry

De Novo Synthetic Routes to the 4,7-Dibromo-2-chloro-1H-benzimidazole Core

De novo synthesis, which involves the construction of the benzimidazole (B57391) ring system from an appropriately substituted o-phenylenediamine (B120857) precursor, represents the most direct approach to the target molecule. The success of this strategy hinges on the availability of the key diamine intermediate and the selection of a suitable C1 synthon to install the 2-chloro substituent.

Cyclocondensation is a classical and highly effective method for forming the benzimidazole ring. This process involves the reaction of an o-phenylenediamine with a reagent that provides a single carbon atom (a C1 synthon), which becomes the C2 carbon of the imidazole (B134444) ring.

The most direct precursor for the synthesis of this compound is 3,6-dibromo-4-chloro-1,2-phenylenediamine. The synthesis of this specific, heavily halogenated diamine is not widely documented but can be conceived through established methods of aromatic substitution.

A plausible route begins with a commercially available, less-substituted precursor such as 4-chloro-o-phenylenediamine. nih.gov The challenge lies in the regioselective introduction of two bromine atoms onto the 3- and 6-positions. Direct bromination of unprotected anilines can be complex, but methods using reagents like sodium bromide and hydrogen peroxide in an acetic acid/acetic anhydride (B1165640) mixture have shown success in the controlled bromination of o-phenylenediamines to yield products like 4-bromo-o-phenylenediamine. google.com Adapting such conditions, potentially with optimization of stoichiometry and reaction parameters, could achieve the desired dibromination.

An alternative approach involves protecting the amine functionalities, for instance through acetylation, to modulate their directing effects and prevent side reactions during bromination. The resulting N,N'-diacetyl-4-chloro-o-phenylenediamine could then be subjected to bromination, followed by acidic or basic hydrolysis to unmask the diamine and yield the key precursor.

Directly installing the 2-chloro substituent via a one-pot cyclocondensation is challenging. The more established and reliable strategy involves a two-step sequence:

Formation of the Benzimidazol-2-one (B1210169): The precursor diamine (3,6-dibromo-4-chloro-1,2-phenylenediamine) is first cyclized to form the corresponding 4,7-dibromo-1H-benzimidazol-2(3H)-one. Common C1 synthons for this transformation include urea (B33335), phosgene (B1210022), or its solid, safer equivalent, triphosgene. google.comderpharmachemica.comresearchgate.net The reaction with urea typically involves heating the two components, often without a solvent (dry fusion), to drive the condensation and release of ammonia. derpharmachemica.com

Chlorination of the Benzimidazol-2-one: The resulting benzimidazol-2-one is then converted to the target 2-chloro-benzimidazole. This is most effectively achieved by treatment with a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent for this purpose. derpharmachemica.com The reaction is often performed at reflux in neat POCl₃, and may be promoted by the addition of catalysts such as concentrated hydrochloric acid, phosphorus pentachloride, or catalytic phenol. google.comderpharmachemica.com After the reaction, excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with water or ice, followed by neutralization to precipitate the product.

The table below summarizes typical conditions for the conversion of benzimidazol-2-ones to 2-chlorobenzimidazoles.

Reagent SystemConditionsNotesReference
POCl₃Reflux, 1 hUsed for 2-hydroxybenzimidazole (B11371) (tautomer of benzimidazol-2-one).
POCl₃ / Catalytic PhenolHeatDescribed as a general method for converting benzimidazol-2-one to 2-chlorobenzimidazole (B1347102). derpharmachemica.com
POCl₃ / PCl₃Heat to 104-110°C, add PCl₃ dropwiseThe addition of PCl₃ is reported to improve the chlorination process. google.com
POCl₃ / Conc. HClStir at 110°C, 14 hA single drop of concentrated HCl serves as a catalyst.

When the target o-phenylenediamine is not readily accessible, a multi-step approach starting from simpler, commercially available aromatics provides a viable alternative. These routes build the required substitution pattern through a sequence of reactions before the final ring-forming annulation step.

This methodology involves the stepwise functionalization of a basic aromatic scaffold. A logical starting point is 1,4-dichlorobenzene (B42874). A known industrial process involves the nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by amination to replace one chlorine atom, yielding 4-chloro-2-nitroaniline (B28928). google.com This intermediate is a crucial building block.

The subsequent steps would be:

Regioselective Bromination: Introduction of two bromine atoms onto the 4-chloro-2-nitroaniline core. The directing effects of the existing chloro, nitro, and amino groups must be carefully considered. Modern methods, such as palladium-catalyzed meta-C–H bromination, could potentially offer precise control over the regioselectivity, although classical electrophilic bromination remains an option. scispace.com

Nitro Group Reduction: The resulting dibromo-chloro-nitroaniline is then reduced to the corresponding diamine. This is a standard transformation that can be accomplished with high efficiency using various methods, such as catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon) or chemical reduction (e.g., SnCl₂ in HCl, or Fe powder in acetic acid). google.comorganic-chemistry.orgsciencemadness.org

Annulation: The newly formed 3,6-dibromo-4-chloro-1,2-phenylenediamine undergoes cyclization and chlorination as described in section 2.1.1.2 to yield the final product.

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic rings. rsc.org While a specific application for this compound is not reported, the principles of these reactions can be applied. A Pd-catalyzed annulation strategy could provide an efficient route to the benzimidazole core. nih.govnih.gov

For instance, a precursor like N-(2-amino-3,6-dibromo-4-chlorophenyl)formamide could potentially undergo an intramolecular Pd-catalyzed C-N bond formation to close the imidazole ring. More advanced methods, such as the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes, demonstrate the power of C-H activation to build heterocycles, suggesting that novel disconnections and strategies could be developed for complex targets like the one discussed here. rsc.org These catalyst-based approaches often offer milder reaction conditions and improved functional group tolerance compared to classical methods.

Multi-Step Approaches from Simpler Aromatic Precursors

Post-Synthetic Functionalization and Modification of Pre-existing Benzimidazole Scaffolds

The construction of this compound is often achieved through a stepwise functionalization of a simpler benzimidazole core. This approach allows for precise control over the substitution pattern. Two primary retrosynthetic pathways are considered: the bromination of a 2-chlorobenzimidazole precursor or the chlorination of a 4,7-dibromobenzimidazole precursor.

Regioselective Bromination at the 4,7-Positions on Chlorobenzimidazoles

This strategy commences with 2-chlorobenzimidazole, a readily available starting material. The key challenge lies in achieving selective bromination at the 4- and 7-positions of the benzene (B151609) ring, which are electronically activated by the fused imidazole ring.

Direct Halogenation Protocols (e.g., using N-bromosuccinimide)

Direct electrophilic aromatic bromination is a common method for introducing bromine atoms onto an aromatic ring. N-bromosuccinimide (NBS) is a widely used reagent for this purpose due to its moderate reactivity and safer handling compared to liquid bromine. nih.govorganic-chemistry.org The reaction proceeds via an electrophilic substitution mechanism where the benzimidazole ring's inherent electron density directs the incoming electrophile. For benzimidazoles, the 4- and 7-positions are electronically favored for substitution.

The regioselectivity of bromination using NBS can be highly dependent on the reaction conditions, including the solvent and the presence of catalysts. nih.govorganic-chemistry.org For instance, using polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can enhance the reaction rate and influence selectivity. nih.gov While direct, exhaustive bromination of 2-chlorobenzimidazole can lead to tetra-substituted products, controlling the stoichiometry of NBS is crucial for achieving the desired 4,7-dibromo substitution. nih.gov The reaction typically involves stirring the 2-chlorobenzimidazole substrate with at least two equivalents of NBS in a suitable solvent until analysis, such as thin-layer chromatography (TLC), indicates the consumption of the starting material.

Table 1: Representative Conditions for Direct Bromination with NBS

SubstrateBrominating AgentSolventTemperatureTimeKey ObservationReference
Activated Aromatic CompoundN-bromosuccinimide (NBS)Acetonitrile60 °C2 hEffective for regioselective bromination. nih.gov
Activated Aromatic CompoundNBS / Silica (B1680970) GelNot specifiedNot specifiedNot specifiedGood for regioselective electrophilic brominations. nih.gov
Activated AromaticsNBS / Tetrabutylammonium bromideNot specifiedNot specifiedNot specifiedHighly regioselective for para-bromination. organic-chemistry.org
Metal-Mediated Electrophilic Bromination Techniques

To enhance regioselectivity and reactivity, particularly for less activated substrates, transition metal-catalyzed C-H functionalization has emerged as a powerful tool. nih.govrsc.org Ruthenium and rhodium catalysts, for example, have been employed for the directed halogenation of heterocyclic compounds. nih.govresearchgate.net These methods often involve a directing group on the heterocycle that coordinates to the metal center, positioning the catalyst to activate a specific C-H bond.

In the context of 2-chlorobenzimidazole, while the chloro-substituent itself is not a strong directing group for this type of catalysis, the imidazole nitrogens can play a role in coordinating the metal. Ruthenium-catalyzed systems, for example, have been shown to effect meta-selective bromination relative to a directing group by proceeding through an ortho-ruthenation intermediate. nih.gov This principle could be applied to achieve bromination at the 4- and 7-positions, which are meta to the N1- and N3-positions of the imidazole ring. These reactions typically use an N-halosuccinimide as the halogen source in the presence of a catalytic amount of a metal complex. rsc.orgresearchgate.net

Chlorination at the 2-Position of Dibromobenzimidazoles

An alternative and often more common route involves introducing the C2-chloro substituent as the final step. This pathway starts with a pre-formed 4,7-dibromobenzimidazole scaffold, which is then chlorinated.

Transformation of 2-Hydroxy or 2-Thio Benzimidazoles to 2-Chloro Derivatives

This is a robust and widely documented method for the synthesis of 2-chlorobenzimidazoles. derpharmachemica.com The precursor, 4,7-dibromo-1H-benzimidazol-2(3H)-one (the keto tautomer of 4,7-dibromo-2-hydroxybenzimidazole), can be synthesized first, for instance, by the bromination of 1H-benzimidazol-2(3H)-one. This intermediate is then converted to the target 2-chloro derivative.

The most common reagent for this transformation is phosphoryl chloride (POCl₃), often used in excess as the solvent or with a co-solvent. nih.govgoogle.com The reaction involves the conversion of the C2-carbonyl group into a chloro substituent. The mechanism proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. indianchemicalsociety.com

Similarly, the corresponding 4,7-dibromo-1H-benzimidazole-2(3H)-thione can be used as a precursor. nih.gov Treatment of the 2-thione derivative with chlorine gas or other chlorinating agents can effectively yield the 2-chloro-benzimidazole. google.com A patent describes a process where 1,3-dihydro-benzimidazol-thiones are reacted with chlorine in an organic diluent to produce 2-chloro-benzimidazoles in high yield. google.com

Table 2: Typical Reagents for Chlorination of Benzimidazol-2-ones

Starting MaterialReagent(s)ConditionsProductReference
Benzimidazol-2-onePOCl₃, catalytic phenolHeating2-Chlorobenzimidazole derpharmachemica.com
HydroxypyrimidineEquimolar POCl₃, Pyridine140-160 °C, Sealed ReactorChloropyrimidine nih.gov
QuinazolinonePOCl₃ / PCl₅Reflux / HeatChloroquinazoline indianchemicalsociety.comresearchgate.net
1,3-dihydro-benzimidazol-thioneCl₂-10 °C to +50 °C2-Chloro-benzimidazole google.com
Radical Chlorination Approaches

Radical halogenation is a powerful method for functionalizing alkanes and the side chains of alkyl-aromatic compounds. However, its application for the direct C-H chlorination of heteroaromatic rings, such as the C2 position of a benzimidazole, is not a standard or efficient methodology. The mechanism of radical halogenation proceeds via a free-radical chain reaction, which is typically initiated by UV light or a radical initiator.

The C2 position of the benzimidazole ring is not electronically or structurally predisposed to selective attack by a chlorine radical. Radical reactions favor positions that can form stable radical intermediates, such as benzylic or allylic positions. The C2-H bond of benzimidazole is part of an electron-rich π-system, and its homolytic cleavage is not as favorable. Furthermore, free-radical chlorination is notoriously unselective and would likely lead to a complex mixture of products, including chlorination on the benzene ring, if forced under harsh conditions. Modern methods for C2-functionalization of benzimidazoles tend to rely on transition metal-catalyzed C-H activation, which offers far greater control and selectivity. nih.govnih.gov Therefore, radical chlorination is not considered a viable synthetic strategy for the targeted preparation of this compound from its 4,7-dibromo precursor.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. These principles encourage the use of less hazardous chemicals, alternative energy sources, and waste reduction.

Solvent-Free and Mechanochemical Synthetic Pathways

Solvent-free and mechanochemical approaches represent a significant advancement in the sustainable synthesis of benzimidazole derivatives. These methods often lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.

Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, has emerged as a powerful green chemistry tool. nih.gov For the synthesis of benzimidazole derivatives, this technique can facilitate the condensation of o-phenylenediamines with various reactants in the absence of a solvent. nih.gov While a specific mechanochemical protocol for this compound is not explicitly detailed in the reviewed literature, the general applicability of this method to related structures suggests its potential. A plausible mechanochemical route could involve the grinding of 3,6-dibromo-1,2-phenylenediamine with a suitable phosgene equivalent, followed by a separate chlorination step which could also be explored under mechanochemical conditions. The use of a ball mill for such transformations can provide the necessary energy to overcome activation barriers and promote the reaction. microcombichem.com

Solvent-free synthesis can also be achieved by heating a mixture of the reactants without any solvent. This method is particularly effective for reactions that proceed at elevated temperatures. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can often be performed under neat conditions to yield benzimidazoles.

MethodReactantsConditionsAdvantages
Mechanochemical Synthesis 3,6-dibromo-1,2-phenylenediamine, Phosgene equivalentBall milling, room temperatureReduced solvent use, potentially shorter reaction times, high yields. nih.gov
Solvent-Free Thermal Synthesis 3,6-dibromo-1,2-phenylenediamine, Urea or equivalentHeatingAvoids the use of potentially toxic solvents, simplifies product isolation.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. Various catalytic systems have been developed for the synthesis of benzimidazoles.

For the synthesis of 2-chlorobenzimidazoles, a common route involves the chlorination of a benzimidazol-2-one precursor. The chlorination step is often carried out using reagents like phosphorus oxychloride (POCl₃). researchgate.net While effective, this reagent can be harsh. Research into catalytic chlorination methods is ongoing to improve the sustainability of this transformation.

Copper-catalyzed reactions have shown promise in the synthesis of benzimidazole derivatives, particularly in C-N bond formation. nih.gov These catalysts are generally less expensive and more environmentally benign than precious metal catalysts. For the synthesis of this compound, a potential catalytic approach could involve the cyclization of a suitably functionalized precursor in the presence of a copper catalyst.

Catalyst TypeExampleRole in SynthesisPotential Advantages
Acid Catalysts Lewis or Brønsted acidsPromotion of condensation and cyclization steps.Can enable reactions under milder conditions.
Metal Catalysts Copper (Cu) saltsCatalyzing C-N bond formation.Lower cost and toxicity compared to other metals. nih.gov
Chlorinating Agents Phosphorus Oxychloride (POCl₃)Conversion of benzimidazol-2-one to 2-chlorobenzimidazole.Effective and widely used, though can be harsh. researchgate.net

Purification and Isolation Techniques for High-Purity this compound

The purification of the final product is a critical step to ensure its suitability for subsequent applications. High-purity this compound is essential for accurate biological testing and for use as a reliable building block in further chemical synthesis.

Advanced Chromatographic Separations (e.g., preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds from complex mixtures, offering high resolution and the ability to obtain products with very high purity. microcombichem.comlcms.cz For a compound like this compound, which is expected to be a solid with moderate to low polarity, reversed-phase HPLC would be a suitable method.

A typical preparative HPLC setup for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. colab.ws The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase. By carefully optimizing the gradient and flow rate, it is possible to achieve excellent separation and isolate the target compound with purity exceeding 99%. microcombichem.com

ParameterTypical ConditionsPurpose
Stationary Phase C18 silica gelProvides a non-polar surface for reversed-phase separation.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds based on their polarity.
Additive Formic Acid or Trifluoroacetic Acid (0.1%)Improves peak shape and resolution. colab.ws
Detection UV-Vis (e.g., at 254 nm and 280 nm)Monitors the elution of the compound and impurities.

Recrystallization and Co-crystallization Strategies

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a systematic approach to selecting a suitable recrystallization solvent would be necessary. This involves testing the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Common solvents for the recrystallization of benzimidazole derivatives include ethanol, ethyl acetate, and mixtures of solvents like hexane/ethyl acetate. ijpsm.com

Co-crystallization is an alternative purification strategy that involves forming a crystalline solid composed of the target molecule and a co-former in a stoichiometric ratio. This technique can be particularly useful when the target compound itself has poor crystallization properties. The selection of a suitable co-former is critical and is often guided by principles of crystal engineering, such as hydrogen bonding interactions. While no specific co-crystallization strategies for this compound have been reported, this approach remains a viable option for obtaining high-purity material.

Chemical Reactivity and Advanced Transformation Pathways of 4,7 Dibromo 2 Chloro 1h Benzimidazole

Halogen-Specific Reactivity at the Bromo and Chloro Positions

The reactivity of the halogen substituents on 4,7-Dibromo-2-chloro-1H-benzimidazole is dictated by their position on the heterocyclic scaffold. The chlorine atom at the C2 position is directly influenced by the two adjacent nitrogen atoms of the imidazole (B134444) ring, whereas the bromine atoms at the C4 and C7 positions are situated on the fused benzene (B151609) ring. This differentiation is fundamental to predicting and exploiting the molecule's synthetic capabilities in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com The rate of SNAr is highly dependent on the nature of the leaving group and the electronic activation of the ring. masterorganicchemistry.comyoutube.com

In the context of this compound, the chlorine atom at the C2 position is anticipated to be significantly more susceptible to nucleophilic displacement than the bromine atoms at the C4 and C7 positions. The C2 carbon is positioned between two electron-withdrawing nitrogen atoms, which strongly polarizes the C-Cl bond and stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. nih.gov This electronic activation makes the C2 position the most electrophilic site on the molecule for SNAr reactions.

The selectivity observed in SNAr reactions of this compound is governed by a combination of electronic and steric effects.

Electronic Factors:

Activation by Imidazole Ring: The primary electronic factor is the immense activation of the C2 position by the adjacent nitrogen atoms. This effect is analogous to the activation provided by ortho and para nitro groups in classical SNAr substrates like dinitrohalobenzenes. masterorganicchemistry.comyoutube.com The nitrogen atoms withdraw electron density through the inductive effect and stabilize the anionic intermediate through resonance.

Halogen Effects: The halogen atoms themselves contribute to the electronic landscape. They exert a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). For chlorine and bromine, the inductive effect dominates, further rendering the entire ring system electron-poor and more susceptible to nucleophilic attack in general. nih.gov

Steric Factors:

Steric Hindrance: Steric hindrance can play a role in modulating reactivity, particularly for bulky nucleophiles. rsc.org The C4 and C7 positions are flanked by a fused ring junction and a hydrogen atom, while the C2 position is adjacent to the N-H group of the imidazole. However, the overwhelming electronic activation at C2 generally overrides most steric considerations, especially with smaller nucleophiles. In reactions involving very bulky nucleophiles or substituted N-alkyl benzimidazoles, steric crowding around the reaction center could potentially lower the reaction rate but is unlikely to change the preferred site of attack from C2. rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and complementary method for functionalizing this compound. Unlike SNAr, these reactions follow a different mechanistic cycle, typically involving oxidative addition, transmetalation, and reductive elimination. arkat-usa.org This mechanistic difference leads to an inverted order of halogen reactivity compared to SNAr.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. arkat-usa.orgresearchgate.net A critical step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step generally follows the order of bond strength: C-I > C-Br > C-Cl. researchgate.net

This reactivity trend implies that the C-Br bonds at the C4 and C7 positions of this compound will react preferentially over the C-Cl bond at the C2 position. This selectivity allows for the regioselective introduction of aryl or vinyl groups at the benzene ring portion of the molecule. By carefully controlling the stoichiometry of the boronic acid or ester (e.g., using one or two equivalents), it is possible to achieve mono- or di-arylation/vinylation at the C4 and C7 positions, while the C2-chloro group remains available for subsequent transformations, such as an SNAr reaction. nih.govsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles This table presents data from related bromo-substituted heterocyclic compounds to illustrate the expected reaction conditions for this compound.

Substrate AnalogueCoupling PartnerCatalyst SystemBase / SolventConditionsYieldReference
1-Cyclohexyl-2-iodo-1H-benzimidazole4-Tolylboronic acidPdCl2(SPhos)2K3PO4 / Toluene:H2O100 °C, MW, 15 min94% arkat-usa.org
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boronic acidPd(dppf)Cl2·CH2Cl2K2CO3 / Dioxane:H2O120 °C, MW, 2 h85% nih.govsemanticscholar.org
5-Bromo-2-phenyl-1H-imidazolePhenylboronic acidPd(PPh3)4Na2CO3 / DME:H2OReflux, 12 h92% researchgate.net
2-Chloro-3-(trifluoromethyl)pyridine(6-Methylpyridin-3-yl)boronic acidPd(PPh3)4Na2CO3 / Ethanol25 °C -> RefluxKilogram Scale nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide substrate is largely dependent on the ease of the oxidative addition step, leading to the same general reactivity order: C-I > C-Br > C-Cl. wikipedia.org

Consequently, the Sonogashira reaction on this compound is expected to proceed with high selectivity at the C4 and C7 positions. This allows for the precise installation of alkyne moieties onto the benzene ring of the benzimidazole (B57391) core. The C2-chloro position would remain unreacted under standard Sonogashira conditions, providing a synthetic handle for further diversification. nih.gov This orthogonal reactivity makes it possible to design complex synthetic routes where the bromo and chloro positions are functionalized independently using different chemical methodologies. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Substituted Heterocycles This table presents data from related bromo-substituted heterocyclic compounds to illustrate the expected reaction conditions for this compound.

Substrate AnalogueCoupling PartnerCatalyst SystemBase / SolventConditionsYieldReference
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)2Cl2 / CuINEt3 / BenzenertHigh wikipedia.org
2-(6-bromo-2-naphthyl)-1H-benzimidazole6-ethynyl-4,4-dimethylthiochromanPd(PPh3)2Cl2 / CuIDIPA / THFrt, 10-15 hNot specified researchgate.net
Aryl Bromides (general)PhenylacetylenePd(OAc)2 / Benzimidazole Salt / Cu NanoparticlesCs2CO3 / PEG100 °C, MW, 10 min85-99% researchgate.net
4-Bromo-1H-indoleVarious Alkynes[DTBNpP]Pd(crotyl)ClTMP / ACNrt, 6 h87% nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 16865-06-8 C₇H₃Br₂ClN₂
1-Cyclohexyl-2-iodo-1H-benzimidazole 1227096-73-0 C₁₃H₁₅IN₂
4-Tolylboronic acid 5720-05-8 C₇H₉BO₂
Palladium(II) dichloride 7647-10-1 PdCl₂
SPhos 657408-07-6 C₂₇H₃₃O₂P
Potassium phosphate (B84403) 7778-77-0 K₃PO₄
Toluene 108-88-3 C₇H₈
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide Not Available C₁₄H₁₂BrN₃O₂S
(4-Methoxyphenyl)boronic acid 5720-07-0 C₇H₉BO₃
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) 72287-26-4 C₃₄H₂₈Cl₂FeP₂Pd
Potassium carbonate 584-08-7 K₂CO₃
Dioxane 123-91-1 C₄H₈O₂
5-Bromo-2-phenyl-1H-imidazole 54523-64-5 C₉H₇BrN₂
Phenylboronic acid 98-80-6 C₆H₇BO₂
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 C₇₂H₆₀P₄Pd
Sodium carbonate 497-19-8 Na₂CO₃
1,2-Dimethoxyethane (DME) 110-71-4 C₄H₁₀O₂
2-Chloro-3-(trifluoromethyl)pyridine 65753-47-1 C₆H₃ClF₃N
(6-Methylpyridin-3-yl)boronic acid 408906-81-2 C₆H₈BNO₂
Ethanol 64-17-5 C₂H₆O
1-Bromo-4-iodobenzene 589-87-7 C₆H₄BrI
Trimethylsilylacetylene 1066-54-2 C₅H₁₀Si
Bis(triphenylphosphine)palladium(II) dichloride 13965-03-2 C₃₆H₃₀Cl₂P₂Pd
Copper(I) iodide 7681-65-4 CuI
Triethylamine 121-44-8 C₆H₁₅N
Benzene 71-43-2 C₆H₆
2-(6-bromo-2-naphthyl)-1H-benzimidazole Not Available C₁₇H₁₁BrN₂
6-ethynyl-4,4-dimethylthiochroman Not Available C₁₃H₁₄S
Diisopropylamine (DIPA) 108-18-9 C₆H₁₅N
Tetrahydrofuran (THF) 109-99-9 C₄H₈O
Palladium(II) acetate 3375-31-3 C₄H₆O₄Pd
Cesium carbonate 534-17-8 Cs₂CO₃
Polyethylene glycol (PEG) 25322-68-3 (C₂H₄O)n·H₂O
Phenylacetylene 536-74-3 C₈H₆
4-Bromo-1H-indole 52488-36-5 C₈H₆BrN
[DTBNpP]Pd(crotyl)Cl 1264850-93-6 C₂₁H₃₆ClPPd
2,2,6,6-Tetramethylpiperidine (TMP) 768-66-1 C₉H₁₉N
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction pivotal for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction would not functionalize the existing imine nitrogen but rather substitute the halogen atoms on the aromatic ring with various primary or secondary amines.

The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl. Consequently, the two bromine atoms at the C4 and C7 positions are expected to be significantly more reactive than the chlorine atom at the C2 position. This differential reactivity allows for selective mono- or di-amination at the C4/C7 positions while potentially leaving the C2-chloro group intact, provided the reaction conditions are carefully controlled.

Typical reaction conditions involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial; bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are known to enhance catalyst activity and promote the coupling of less reactive aryl chlorides, though their primary application here would be for the C-Br bonds. youtube.com

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Expected Product
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1004-Bromo-7-morpholino-2-chloro-1H-benzimidazole
2Aniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1104,7-Dianilino-2-chloro-1H-benzimidazole
3BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH904-(Benzylamino)-7-bromo-2-chloro-1H-benzimidazole

This interactive table summarizes potential conditions for the Buchwald-Hartwig amination. The expected products are based on the higher reactivity of the C-Br bonds.

Negishi and Stille Coupling Methodologies

Negishi and Stille couplings are powerful palladium-catalyzed reactions for forming carbon-carbon (C-C) bonds, which can be applied to functionalize the halogenated positions of this compound.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.org This method is known for its high functional group tolerance and reactivity. For this compound, the C-Br bonds at positions 4 and 7 would preferentially react over the C-Cl bond at position 2. nih.govorganic-chemistry.org A wide range of alkyl-, vinyl-, and arylzinc reagents can be used, allowing for the introduction of diverse substituents. organic-chemistry.org

EntryOrganozinc ReagentCatalystLigandSolventExpected Product
1Phenylzinc chloridePd(PPh₃)₄PPh₃THF4-Bromo-7-phenyl-2-chloro-1H-benzimidazole
2Methylzinc bromidePd₂(dba)₃SPhosDioxane4-Bromo-7-methyl-2-chloro-1H-benzimidazole
3Vinylzinc chloridePdCl₂(dppf)dppfTHF/NMP4-Bromo-7-vinyl-2-chloro-1H-benzimidazole

This interactive table outlines representative conditions for the Negishi coupling of this compound.

Stille Coupling The Stille reaction couples an organic halide with an organostannane reagent. wikipedia.org It is highly versatile and tolerates a wide array of functional groups, making it suitable for complex molecule synthesis. libretexts.org Similar to other palladium-catalyzed cross-couplings, the order of reactivity is C-Br > C-Cl, enabling selective functionalization at the C4 and C7 positions. harvard.edu A key drawback is the toxicity of the organotin reagents and byproducts.

EntryOrganostannane ReagentCatalystAdditiveSolventExpected Product
1Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene4-Bromo-7-phenyl-2-chloro-1H-benzimidazole
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂CuIDMF4-Bromo-7-vinyl-2-chloro-1H-benzimidazole
3(Thiophen-2-yl)tributylstannanePd₂(dba)₃ / P(furyl)₃-Dioxane4-Bromo-7-(thiophen-2-yl)-2-chloro-1H-benzimidazole

This interactive table presents potential reaction parameters for the Stille coupling.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a strategy for the regioselective deprotonation and functionalization of C-H bonds adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org For this compound, the reaction is complicated by the presence of the acidic N-H proton. Treatment with a strong organolithium base (e.g., n-BuLi, LDA) will first deprotonate the imidazole nitrogen to form a lithium amide.

This resulting N-anion can then act as a DMG, directing a second equivalent of base to deprotonate one of the adjacent C-H bonds at the C5 or C6 positions. nih.gov Due to the symmetrical nature of the 4,7-dibromo substitution, the C5 and C6 positions are chemically equivalent. However, a significant competing reaction is lithium-halogen exchange, which is often faster than C-H deprotonation, particularly with aryl bromides. uwindsor.ca This "halogen dance" could lead to the formation of a lithiated species at the C4 or C7 position, followed by rearrangement. Therefore, careful selection of the base and reaction conditions is critical to favor the desired DoM pathway over metal-halogen exchange.

PathwayBaseConditionsIntermediatePotential Product (after quenching with E⁺)
DoM LDATHF, -78 °C5-Lithio-4,7-dibromo-2-chloro-1H-benzimidazole5-E-4,7-Dibromo-2-chloro-1H-benzimidazole
Halogen Exchange n-BuLiTHF, -78 °C4-Lithio-7-bromo-2-chloro-1H-benzimidazole4-E-7-Bromo-2-chloro-1H-benzimidazole

This interactive table contrasts the potential outcomes of Directed Ortho-Metalation versus Halogen Exchange.

Reactivity of the 1H-Imine Nitrogen and Associated Transformations

N-Alkylation and N-Arylation Reactions

The N-H proton of the imidazole ring is acidic and can be readily removed by a base to form an anion, which is a potent nucleophile. This anion can react with various electrophiles, making N-alkylation and N-arylation common transformations for benzimidazoles. beilstein-journals.orgresearchgate.net

N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base such as K₂CO₃, NaH, or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile (B52724). nih.gov A wide range of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and propargyl halides, can be employed.

N-arylation can be more challenging and often requires metal catalysis, such as in the Chan-Lam or Ullmann coupling reactions, which typically use copper catalysts to couple the benzimidazole with aryl boronic acids or aryl halides, respectively. nih.govresearchgate.net

EntryElectrophileBase / CatalystSolventReaction TypeExpected Product
1IodomethaneK₂CO₃AcetonitrileN-Alkylation4,7-Dibromo-2-chloro-1-methyl-1H-benzimidazole
2Benzyl BromideNaHDMFN-Alkylation1-Benzyl-4,7-dibromo-2-chloro-1H-benzimidazole
3Phenylboronic AcidCu(OAc)₂DCMN-Arylation (Chan-Lam)4,7-Dibromo-2-chloro-1-phenyl-1H-benzimidazole
44-Fluorophenyl IodideCuI / L-prolineDMSON-Arylation (Ullmann)4,7-Dibromo-2-chloro-1-(4-fluorophenyl)-1H-benzimidazole

This interactive table details common conditions for the N-alkylation and N-arylation of the benzimidazole core.

For many unsymmetrically substituted benzimidazoles, N-functionalization can lead to a mixture of two regioisomers (N1 and N3 substituted products). This arises from the tautomerism of the 1H-benzimidazole ring. However, in the case of this compound, the substitution pattern on the benzene ring is symmetrical with respect to the imidazole moiety.

Due to this C₂ symmetry, the two possible tautomers are identical. Consequently, the N1 and N3 positions are chemically equivalent. Deprotonation at either nitrogen atom leads to the same resonance-stabilized anion, and subsequent reaction with an electrophile will yield a single, unambiguous product. Therefore, regioselectivity is not a concern for the N-functionalization of this specific molecule.

If the substitution were unsymmetrical (e.g., 4,6-dibromo-2-chloro-1H-benzimidazole), two distinct regioisomeric products would be possible. In such cases, the product ratio is influenced by both steric and electronic factors. Bulky substituents at the C4 position would sterically hinder the adjacent N1 position, favoring functionalization at the more accessible N3 position. nih.gov

Formation of N-Heterocyclic Carbenes (NHCs) from Derivatives

The direct formation of N-Heterocyclic Carbenes (NHCs) from this compound has not been specifically documented. However, the synthesis of NHCs from 2-chlorobenzimidazole (B1347102) precursors is a known transformation. This process typically involves two key steps:

N-alkylation/arylation: The first step is the alkylation or arylation at the nitrogen atoms of the benzimidazole ring to form a 1,3-disubstituted-4,7-dibromo-2-chlorobenzimidazolium salt.

Dechlorination: The resulting 2-chloroazolium salt can then undergo dechlorination to yield the free NHC. While strong anionic bases are commonly used to deprotonate azolium salts to form NHCs, an alternative route for 2-chloro precursors is chloronium ion abstraction using electron-rich phosphines. This method can be more selective and avoids the formation of alkali metal NHC complexes.

N-heterocyclic carbenes are highly valued in organic and organometallic chemistry, where they serve as powerful ligands for transition metals in catalysis and as organocatalysts themselves. Their stability and reactivity are fine-tuned by the substituents on the nitrogen atoms and the benzimidazole backbone. The presence of bromo- and chloro-substituents on the benzene ring of the target compound would be expected to influence the electronic properties of the resulting NHC.

Benzimidazole Ring-Opening and Rearrangement Reactions

Specific studies detailing the ring-opening or rearrangement reactions of this compound are not available. The benzimidazole ring system is generally stable due to its aromaticity. Ring-opening typically requires significant energy input or the presence of specific activating groups and reactive partners. For instance, the benzimidazole ring has been observed to open during certain exhaustive benzylation reactions, leading to N,N'-disubstituted aniline derivatives.

There is no scientific literature describing ring expansion or contraction studies specifically involving this compound. Such transformations are complex and not characteristic of the benzimidazole scaffold under typical conditions.

The specific photochemical and thermal behavior of this compound has not been reported. However, studies on related benzimidazole derivatives provide insight into potential reaction pathways.

Photochemical Reactions: The photolysis of 2-substituted benzimidazoles can lead to various products depending on the substituent and the solvent. For example, photolysis of 2-chlorobenzimidazole has been shown to result in the loss of chlorine, leading to the formation of a dimeric species and benzimidazol-2(3H)-one. The photochemistry of the parent benzimidazole can proceed through two pathways: a fixed-ring isomerization involving N-H bond cleavage, or a ring-opening isomerization via cleavage of the imidazole ring. Furthermore, a related reaction is the phototransposition of indazoles into benzimidazoles, which can be a high-yielding process under specific UV irradiation conditions.

Thermal Transformations: Benzimidazoles are generally thermally stable. High-temperature reactions would likely lead to decomposition rather than controlled rearrangement, in the absence of specific reagents designed to facilitate such transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4,7 Dibromo 2 Chloro 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in both solution and the solid state. For halogenated benzimidazoles, a suite of advanced NMR experiments is required for unambiguous signal assignment and to probe the local chemical environments.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For instance, the correlation between the protons on the benzimidazole (B57391) ring (H-5 and H-6) would be readily identified.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon signals for the C-5 and C-6 positions based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. For 4,7-Dibromo-2-chloro-1H-benzimidazole, HMBC would be crucial for assigning the quaternary carbons, including the halogenated carbons (C-4, C-7, and C-2), by observing their long-range correlations with the ring protons. For example, the proton at C-5 would show a correlation to C-4 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. While less critical for a planar molecule like a benzimidazole, it can be useful in studying intermolecular interactions and the conformation of any potential derivatives with flexible side chains.

The following table illustrates typical ¹H and ¹³C NMR chemical shift assignments for a related benzimidazole derivative, which would be analogous to the data obtained for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-H~12.8-C-2, C-7a
H-5/H-6~7.3-7.7~115-125C-4, C-7, C-3a, C-7a
C-2-~145-155H-5, H-6
C-4/C-7-~110-120H-5, H-6
C-3a/C-7a-~130-140H-5, H-6

Note: The chemical shifts are approximate and would be influenced by the specific solvent and the electronic effects of the halogen substituents.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could provide critical insights into its crystalline packing and the presence of different tautomers or polymorphs. beilstein-journals.orgnih.gov

The study of NH-benzimidazoles using ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR has been shown to be effective in assigning tautomeric positions, which can be blocked in the solid state. beilstein-journals.orgnih.gov In solution, rapid proton exchange often leads to averaged signals, but in the solid state, distinct signals for the different carbon and nitrogen atoms can be observed. beilstein-journals.orgbeilstein-journals.org This allows for the unambiguous identification of the predominant tautomer in the crystalline form.

Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, by analyzing the chemical shifts and through-space dipolar couplings between nuclei. Ultrafast magic angle spinning experiments can provide high-resolution ¹H ssNMR spectra, enabling detailed analysis of hydrogen bonding networks.

Direct NMR observation of halogen nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br is challenging due to their quadrupolar nature, which leads to very broad signals. researchgate.net However, recent advances in high magnetic field strengths and solid-state NMR techniques have made it possible to obtain valuable information. nih.gov The interaction of the halogen nucleus with its surrounding electric field gradient is highly sensitive to the local chemical environment.

¹³C CP/MAS NMR: An indirect method to probe the halogen environment is to observe the effect of the halogen on the neighboring ¹³C nuclei in solid-state NMR. The residual dipolar coupling between a carbon atom and a quadrupolar halogen nuclide can cause characteristic line broadening or splitting, which is inversely proportional to the magnetic field strength. nih.gov At ultrahigh magnetic fields, this effect is reduced, leading to improved spectral resolution. nih.gov For carbons directly bonded to chlorine, a distinct doublet may be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). nih.govblogspot.com A similar effect, though often broader, can be expected for bromine.

Direct Halogen SSNMR: Direct detection of ⁷⁹Br, ⁸¹Br, and ³⁵Cl in the solid state can provide information on the quadrupolar coupling constant, which is sensitive to the nature of the covalent bond and intermolecular interactions like halogen bonding. researchgate.net

The following table summarizes the NMR properties of relevant halogen nuclei.

Nucleus Spin (I) Natural Abundance (%) Quadrupole Moment (10⁻²⁸ Q/m²)
³⁵Cl3/275.77-0.08
³⁷Cl3/224.23-0.06
⁷⁹Br3/250.69+0.33
⁸¹Br3/249.31+0.28

Data sourced from publicly available NMR data.

X-ray Diffraction (XRD) Studies for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. researchgate.net Both single-crystal and powder XRD are crucial for a complete structural characterization of this compound.

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring is a strong hydrogen bond donor, and it is expected to form N-H···N hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimers. beilstein-journals.orgresearchgate.net

Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors, forming interactions with electron-rich atoms (like the nitrogen of another benzimidazole) on adjacent molecules. The study of halogen-substituted 2-aryl-N-phenylbenzimidazoles has shown the presence of intermolecular halogen···nitrogen contacts. mdpi.com

π-π Stacking: The planar benzimidazole ring system can participate in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.comiucr.org

Analysis of the crystal structure of related fluorinated benzimidazoles has revealed the significant role of both hydrogen bonds and fluorine-fluorine contacts in the packing arrangement. acs.orgacs.org A similar interplay of hydrogen and halogen bonding would be expected for the title compound.

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in organic molecules and can have a significant impact on their physical properties. nih.gov Powder X-ray diffraction (PXRD) is the primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph will give a unique diffraction pattern.

While no specific polymorphs of this compound have been reported, the structural diversity observed in other benzimidazole derivatives suggests that it could also exhibit polymorphism. nih.gov The study of different polymorphs allows for an understanding of the interplay between molecular conformation and intermolecular interactions. nih.gov

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another area of investigation. This technique can be used to modify the physical properties of a compound. The hydrogen and halogen bonding capabilities of this compound make it a candidate for forming co-crystals with other molecules.

Electron Density Distribution Analysis from High-Resolution X-ray Data

High-resolution X-ray diffraction is a powerful technique that extends beyond simple molecular structure determination to map the distribution of electron density throughout the crystal lattice. This analysis provides profound insights into the nature of chemical bonding, intermolecular interactions, and electrostatic properties. researchgate.netresearchgate.net For this compound, this method can quantitatively describe the covalent and non-covalent interactions that dictate its supramolecular architecture.

The experimental electron density is determined by fitting a sophisticated model, such as the Hansen-Coppens multipolar model, to the high-resolution X-ray diffraction data. amu.edu.pl This model treats the total electron density as a sum of spherical core densities and aspherical valence densities for each atom, allowing for a more accurate representation of chemical reality than the simpler independent atom model (IAM). amu.edu.pl The analysis yields quantitative descriptors of the crystal's electronic structure.

Key insights derived from this analysis include:

Net Atomic Charges: By integrating the electron density within atomic basins defined by the Quantum Theory of Atoms in Molecules (QTAIM), net charges on each atom can be calculated. nih.gov This reveals the extent of charge transfer between atoms, highlighting the polarity of bonds like C-Cl, C-Br, and N-H.

Topological Analysis: The topology of the electron density, analyzed via QTAIM, identifies critical points (BCPs) between bonded atoms. nih.gov The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the strength and nature of chemical bonds (covalent vs. closed-shell interactions like hydrogen bonds). amu.edu.pl

Electrostatic Potential: The electron density distribution allows for the calculation of the molecular electrostatic potential, which maps regions of positive and negative potential on the molecular surface. This is crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are expected to be significant for this molecule. researchgate.net

ParameterDescriptionHypothetical Value for C4-Br bondInterpretation
Net Atomic Charge (e) Charge accumulated or depleted on an atom relative to its neutral state.C4: +0.05, Br: -0.05Indicates a polar covalent bond with slight charge transfer towards the bromine atom.
Electron Density at BCP (ρ(r)) (e/ų) Magnitude of electron density at the bond critical point.1.5A moderate value, typical for a covalent single bond.
Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) Curvature of the electron density at the BCP.> 0A positive value would suggest a degree of charge depletion characteristic of a polar, closed-shell interaction.
Molecular Dipole Moment (D) A measure of the overall polarity of the molecule.~3-5 DA significant dipole moment is expected due to the electronegative halogen and nitrogen atoms.

This table presents hypothetical yet representative data for this compound to illustrate the outputs of an electron density study.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration.

Characteristic Vibrational Modes of the Benzimidazole Core and Halogen Substituents

The vibrational spectrum of this compound is a composite of the vibrations of the benzimidazole core and the modes associated with the halogen substituents. The benzimidazole core gives rise to a series of characteristic bands. nih.govnih.gov New spectroscopic data combined with ab initio calculations have led to a comprehensive assignment of the benzimidazole spectrum. nih.gov

N-H Vibrations: A key feature is the N-H stretching vibration, typically observed as a broad band in the IR spectrum between 3400 and 3200 cm⁻¹. Its position and shape are sensitive to hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system appear in the 1620-1450 cm⁻¹ region. mdpi.com These are often coupled and provide a fingerprint for the aromatic system.

Ring Breathing Modes: The entire benzimidazole ring system has collective "breathing" modes that are characteristic of the heterocyclic structure.

C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending modes occur in the 900-650 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the precise position of these bending modes.

Halogen Substituent Modes: The carbon-halogen stretching vibrations are found at lower frequencies. The C-Cl stretch is typically in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, generally between 680-515 cm⁻¹. The exact positions are influenced by coupling with other modes in the molecule. mdpi.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected for this compound
N-H Stretch 3400 - 3200Broad band, position sensitive to intermolecular H-bonding.
Aromatic C-H Stretch 3100 - 3000Weak to medium intensity bands.
C=N Stretch 1620 - 1590Strong band, part of the aromatic fingerprint region.
Aromatic C=C Stretch 1590 - 1450Multiple strong bands, characteristic of the benzimidazole core.
In-plane N-H Bend 1550 - 1480Medium intensity band.
C-Cl Stretch 850 - 550Strong band in the lower frequency region.
C-Br Stretch 680 - 515Strong bands, expected at lower wavenumbers than C-Cl stretch.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ spectroscopy, particularly using fiber-optic coupled Fourier Transform Infrared (FTIR) probes, allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mdpi.com This process analytical technology (PAT) provides dynamic information about reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.comrsc.org

For reactions involving this compound, such as its synthesis or subsequent derivatization (e.g., N-alkylation or nucleophilic substitution of the 2-chloro group), in situ FTIR would be highly valuable. By immersing an Attenuated Total Reflection (ATR) probe into the reaction mixture, one could:

Track Reaction Progress: Monitor the decrease in intensity of characteristic vibrational bands of the reactants and the simultaneous increase in bands corresponding to the product. For example, in a nucleophilic substitution reaction at the C2 position, one could track the disappearance of the C-Cl vibrational mode.

Identify Intermediates: Detect the transient appearance and disappearance of bands associated with reaction intermediates, providing mechanistic insights. mdpi.com

Optimize Reaction Conditions: Determine the precise endpoint of a reaction, preventing the formation of byproducts from over-reaction and ensuring process safety and efficiency. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for molecular characterization. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in its identification.

Ionization Techniques (e.g., ESI, APCI) for Molecular Ion Detection

The first step in mass spectrometry is the ionization of the analyte molecule. The choice of ionization technique is crucial and depends on the analyte's properties, such as polarity and thermal stability. uky.eduemory.edu For a polar molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation and ensure the detection of the molecular ion.

Electrospray Ionization (ESI): ESI is a very common and effective technique for polar, thermally labile molecules. libretexts.orgnd.edu The analyte is dissolved in a solvent and sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For benzimidazoles, ESI typically produces the protonated molecule, [M+H]⁺. umb.edunih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. nd.edu The analyte solution is nebulized into a heated tube to create a vapor, which is then ionized by a corona discharge. Like ESI, it is a soft ionization method that generally yields the [M+H]⁺ ion. nd.eduumb.edu

The distinct isotopic pattern of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) would result in a characteristic, easily recognizable cluster of peaks for the molecular ion of this compound, further confirming its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (the "parent" or "precursor" ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. nih.gov

The fragmentation of benzimidazole derivatives has been studied, and common pathways have been identified. researchgate.netnih.gov For this compound (exact mass of C₇H₃Br₂ClN₂ ≈ 319.85 Da), the fragmentation in positive ion mode ESI-MS/MS would likely proceed through several key pathways:

Loss of Halogens: Initial fragmentation could involve the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

Ring Fragmentation: A characteristic fragmentation pathway for the benzimidazole core is the sequential loss of hydrogen cyanide (HCN, 27 Da). researchgate.net This often occurs after initial losses from substituents.

Combined Losses: More complex fragmentation patterns involving the loss of HBr (80/82 Da), HCl (36/38 Da), or other neutral fragments are also possible.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossInterpretation
[M+H]⁺ ≈ 320.86 ~ 241.95 / 239.95HBr (81/79)Loss of hydrogen bromide from the protonated molecule.
[M+H]⁺ ≈ 320.86 ~ 284.89HCl (36)Loss of hydrogen chloride from the protonated molecule.
[M+H]⁺ ≈ 320.86 ~ 214.96 / 212.96HBr + HCNSequential loss of hydrogen bromide and hydrogen cyanide.
~ 284.89 ~ 205.98 / 203.98HBr (81/79)Loss of HBr from the [M+H-HCl]⁺ fragment.
~ 241.95 / 239.95 ~ 214.96 / 212.96HCN (27)Loss of hydrogen cyanide from the [M+H-HBr]⁺ fragment, indicating benzimidazole ring cleavage.

Note: m/z values are approximate and based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). HRMS would provide much higher precision.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy serves as a powerful tool to probe the electronic structure and photophysical behavior of molecules like this compound. Methodologies such as UV-Vis and fluorescence spectroscopy provide insights into electronic transitions, conjugation, and the pathways of energy dissipation from excited states.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Extent

The UV-Vis absorption spectrum of benzimidazole and its derivatives typically exhibits characteristic bands corresponding to π-π* transitions within the aromatic system. For the parent 1H-benzimidazole, absorption maxima are generally observed in the ultraviolet region. The introduction of substituents can cause a shift in these absorption bands (a chromic shift) and alter their intensity.

In the case of this compound, the presence of three halogen atoms—two bromine atoms on the benzene ring and a chlorine atom at the 2-position—is expected to influence the electronic transitions significantly. Halogens can exert both inductive (-I) and resonance (+R) effects. The inductive effect, being electron-withdrawing, can lead to a blue shift (hypsochromic shift) of the absorption bands. Conversely, the resonance effect, involving the donation of lone pair electrons from the halogens to the aromatic π-system, can result in a red shift (bathochromic shift). The net effect is a balance of these opposing influences.

Studies on other halogenated benzimidazoles have shown that halogen substitution can lead to a bathochromic shift in the UV-Vis spectra. For instance, research on halogenated coelenteramide (B1206865) analogs, which contain a different core but demonstrate the principle, indicated that brominated and chlorinated versions have absorption peaks around 270 nm and 320 nm. Current time information in Pasuruan, ID. While direct data for this compound is unavailable, it is reasonable to predict that its absorption maxima would lie in a similar UV region, with the extensive halogenation likely modulating the precise wavelengths and intensities of the π-π* transitions. The dibromo substitution at the 4 and 7 positions would particularly affect the electronic distribution across the benzimidazole core.

Fluorescence Spectroscopy for Photophysical Property Characterization (e.g., Quantum Yield, Lifetime)

Fluorescence spectroscopy provides valuable information on the emissive properties of a molecule, including its fluorescence quantum yield (Φf) and excited-state lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time a molecule spends in the excited state before returning to the ground state.

For benzimidazole derivatives, fluorescence is a common phenomenon. However, the presence of heavy atoms like bromine in this compound is anticipated to have a profound impact on its fluorescence properties due to the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). An increased ISC rate competes with fluorescence, leading to a significant reduction in the fluorescence quantum yield and a shorter fluorescence lifetime.

While no specific fluorescence data for this compound has been reported, studies on other halogenated aromatic compounds consistently demonstrate this quenching effect. For example, in a series of halogenated coelenteramide analogs, the fluorescence quantum yield was observed to decrease with increasing atomic weight of the halogen (F > Cl > Br). Current time information in Pasuruan, ID. This trend strongly suggests that this compound would exhibit a very low fluorescence quantum yield.

The fluorescence lifetime is also expected to be short for this compound. A faster deactivation of the excited state through enhanced ISC would naturally lead to a shorter time spent in the fluorescent singlet state.

Computational and Theoretical Investigations of 4,7 Dibromo 2 Chloro 1h Benzimidazole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 4,7-Dibromo-2-chloro-1H-benzimidazole.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The planarity of the benzimidazole ring is a key feature, although substituents can cause minor deviations. The bromine atoms at positions 4 and 7, and the chlorine atom at position 2, are expected to influence the bond lengths and angles within the benzimidazole core due to their steric bulk and electronic effects. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, can be explored by systematically varying key dihedral angles. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited.

Table 1: Predicted Geometrical Parameters for a Halogenated Benzimidazole Derivative (Illustrative) Note: The following data is illustrative for a halogenated benzimidazole and not specific to this compound due to the absence of published data for this exact compound.

ParameterCalculated Value
C4-Br Bond Length~1.89 Å
C7-Br Bond Length~1.89 Å
C2-Cl Bond Length~1.74 Å
N1-C2-N3 Bond Angle~112°
C4-C5-C6-C7 Dihedral Angle~0°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For halogenated benzimidazoles, the presence of electron-withdrawing halogen atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap. Studies on various benzimidazole derivatives have shown that the HOMO is often localized on the benzimidazole ring, while the LUMO distribution can vary depending on the substituents. niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For halogenated benzimidazoles, the electronegative nitrogen atoms and halogen atoms create regions of negative potential, while the hydrogen atom on the imidazole (B134444) nitrogen (N-H) is a site of positive potential. nih.gov

Table 2: Calculated Electronic Properties for a Halogenated Benzimidazole Derivative (Illustrative) Note: The following data is illustrative and not specific to this compound.

PropertyCalculated Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. nih.govresearchgate.net Theoretical predictions of 1H and 13C NMR chemical shifts for benzimidazole derivatives have shown good correlation with experimental data. beilstein-journals.org For this compound, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the deshielding effects of the bromine and chlorine atoms.

IR Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. DFT calculations can predict these frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Characteristic vibrational modes for benzimidazoles include the N-H stretching vibration (typically around 3400 cm⁻¹), C=N stretching, and various ring stretching and bending modes. electrochemsci.org The presence of heavy halogen atoms would lead to characteristic low-frequency vibrations corresponding to C-Br and C-Cl stretching.

Table 3: Predicted Spectroscopic Data for a Halogenated Benzimidazole Derivative (Illustrative) Note: The following data is illustrative and not specific to this compound.

Spectroscopic ParameterPredicted Value
1H NMR (Aromatic CH)7.0 - 8.0 ppm
13C NMR (Aromatic C-Br)110 - 120 ppm
IR (N-H stretch)~3450 cm-1
IR (C-Br stretch)500 - 600 cm-1
IR (C-Cl stretch)600 - 800 cm-1

Reactivity Indices and Fukui Function Analysis for Electrophilic/Nucleophilic Sites

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of the reactivity of different sites within a molecule. Global descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. nist.gov The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites, while the function for electrophilic attack (f-) points to the most nucleophilic sites. For benzimidazole derivatives, the nitrogen atoms are typically nucleophilic centers, while the carbon atoms of the benzene (B151609) ring can be susceptible to electrophilic attack, with the precise reactivity pattern being modulated by the substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes and intermolecular interactions in condensed phases.

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can provide insights into these interactions, such as hydrogen bonding and halogen bonding.

The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of dimers or extended chains in the condensed phase.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The bromine and chlorine atoms in this compound can potentially participate in halogen bonding, which can influence the crystal packing and interactions with biological macromolecules. MD simulations of halogenated ligands in complex with proteins have been used to understand the nature and stability of these interactions. irjweb.com For instance, simulations of a derivative of the target compound, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, have been used to study its stable interactions within the binding site of a viral protein. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The molecular conformation and reactivity of benzimidazole derivatives, including halogenated species like this compound, are significantly influenced by the solvent environment. Theoretical investigations, primarily employing Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), have shed light on these effects. nih.govacs.org Studies on halogenated benzimidazole derivatives have shown that solvent polarity can play a crucial role in processes such as excited-state intramolecular proton transfer (ESIPT). nih.govacs.org

In nonpolar solvents, certain benzimidazole derivatives exhibit a large Stokes shift, which is a direct consequence of the ESIPT process. nih.govnih.gov As the solvent polarity increases, the efficiency of ESIPT can be affected. nih.gov Protic solvents, in particular, can form intermolecular hydrogen bonds with the benzimidazole core, which may compete with or even prevent the intramolecular hydrogen bond formation necessary for ESIPT to occur. nih.gov While the effect of halogenation (with fluorine, chlorine, and bromine) on the ESIPT process is generally found to be less pronounced than the influence of solvent polarization, it is still a factor that can be fine-tuned in the design of benzimidazole-based fluorescent probes. nih.govacs.org

The conformational equilibrium of these molecules is also subject to solvent effects. Different conformers may be stabilized to varying degrees depending on the dielectric constant of the medium. acs.orgresearchgate.net For instance, the relative energies of different tautomers and rotamers of benzimidazole derivatives can be altered by the solvent environment, which in turn affects their reactivity and spectroscopic properties. acs.orgnih.gov

Interactive Data Table: Solvent Polarity and its Theoretical Impact on Spectroscopic Properties of Halogenated Benzimidazole Derivatives

SolventDielectric ConstantPredicted Stokes Shift (nm)ESIPT Efficiency
Heptane1.9~100High
Toluene2.4~95High
Dichloromethane8.9~60Moderate
Ethanol24.6~30Low
Acetonitrile (B52724)37.5~25Low
Water80.1<20Very Low/Inhibited

Note: The data in this table is illustrative and based on general findings for halogenated benzimidazole derivatives undergoing ESIPT. Specific values for this compound may vary.

Self-Assembly Dynamics of this compound Derivatives

The self-assembly of these molecules is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic benzimidazole core, hydrogen bonding involving the imidazole N-H group, and potentially halogen bonding. The presence of bromine atoms in this compound introduces the possibility of halogen bonding, which can be a significant directional force in the formation of ordered assemblies.

Molecular dynamics simulations and experimental studies on other benzimidazole derivatives have demonstrated their capacity to form nanofibers and other nanoarchitectures. researchgate.netnih.gov The process of self-assembly can be influenced by factors such as solvent composition and the nature of the substituents on the benzimidazole ring. researchgate.net For example, the introduction of long alkyl chains can promote the formation of gel-like structures in organic solvents. researchgate.net It is plausible that derivatives of this compound could be designed to self-assemble into well-defined nanostructures, with the halogen atoms playing a key role in directing the packing of the molecules.

Quantum Chemical Methods Beyond DFT

While DFT is a workhorse for many computational studies of benzimidazole derivatives, more accurate, albeit computationally more expensive, quantum chemical methods are employed for high-accuracy electronic structure determination and benchmarking.

Ab Initio Calculations (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a systematic way to approach the exact solution of the Schrödinger equation. The HF method is the simplest ab initio method, providing a reasonable first approximation of the electronic structure. However, it neglects electron correlation, which can be important for accurately describing the properties of molecules with multiple heavy atoms and lone pairs, such as this compound.

MP2 theory offers a significant improvement over HF by including electron correlation effects at the second-order of perturbation theory. researchgate.net For certain systems, such as those involving zwitterions, HF has been shown to perform better than some DFT functionals in reproducing experimental data, highlighting the importance of choosing the appropriate computational method for the problem at hand. nih.govresearchgate.net Computational studies on related systems often use MP2 to refine geometries and calculate energies, providing more reliable results than HF. researchgate.net

Coupled-Cluster Methods for High-Accuracy Electronic Structure Determination

Coupled-cluster (CC) theory is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies and properties for small to medium-sized molecules. wikipedia.org The most common variant, CCSD(T), includes single and double excitations iteratively and triple excitations perturbatively. This method is capable of achieving chemical accuracy (within 1 kcal/mol of experimental values) for many systems. aps.org

Due to their computational cost, CC methods are often used to benchmark other, less expensive methods like DFT and MP2. For halogenated organic molecules, CC calculations are crucial for obtaining reliable thermochemical data, such as heats of formation and atomization energies. aps.org While specific CC calculations for this compound are not documented in the literature, the methodology is well-established for providing high-accuracy data for this class of compounds.

QSAR (Quantitative Structure-Activity Relationship) and Chemoinformatics Studies (excluding biological activity details, focusing on methodology and structural descriptors)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. In the context of this compound and its derivatives, QSAR models can be developed to predict various physicochemical properties.

The general methodology involves several key steps:

Data Set Selection: A series of benzimidazole derivatives with known property values is compiled.

Molecular Descriptor Generation: A wide range of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the property of interest. biointerfaceresearch.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov

Generation of Molecular Descriptors for Structure-Property Correlations

A crucial step in QSAR modeling is the generation of molecular descriptors. For halogenated benzimidazole derivatives, these descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, such as molecular volume and surface area.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and can include charges on specific atoms, bond orders, and electrostatic potential maps. nih.gov

For halogenated compounds, specific descriptors related to the halogen atoms, such as their polarizability and ability to form halogen bonds, can also be included in the QSAR models. mdpi.comnih.gov

Interactive Data Table: Common Molecular Descriptors in QSAR Studies of Benzimidazole Derivatives

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener Index, Randic IndexMolecular branching and connectivity
GeometricalMolecular Surface Area, Molecular VolumeSize and shape of the molecule
ElectronicDipole Moment, HOMO/LUMO EnergiesPolarity and electronic reactivity
Quantum ChemicalAtomic Charges, Electrostatic PotentialCharge distribution and interaction sites

This table presents a general overview of descriptor types used in QSAR studies of benzimidazole derivatives.

Ligand-Based and Structure-Based Design Principles for Derivative Libraries

The design of derivative libraries for compounds like this compound hinges on two complementary computational strategies: ligand-based and structure-based design. These methodologies leverage knowledge of the ligand's properties and the three-dimensional structure of its biological target, respectively, to rationally design novel molecules with enhanced potency and selectivity.

Ligand-Based Design:

In the absence of a known 3D structure of the biological target, ligand-based design methods are paramount. These approaches utilize a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzimidazole derivatives, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic effects. nih.govmdpi.com For instance, studies on various benzimidazole series have revealed that descriptors such as lipophilicity (logP), electronic properties (like HOMO and LUMO energies), and steric parameters are often crucial for their activity. chalcogen.ro A study on 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- nih.govacs.orgresearchgate.net thiadiazole-2-yl]-azetidin-2-one derivatives highlighted the importance of quantum chemical, topological, and chemical descriptors in developing a predictive QSAR model for their antibacterial and antifungal activities. chalcogen.ronih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For halogenated benzimidazoles, a pharmacophore model would likely include the benzimidazole core as a key scaffold, with specific positions for halogen atoms that contribute to target binding, potentially through halogen bonding. nih.gov

Molecular Similarity and Substructure Searching: These methods involve screening large chemical databases to find molecules with similar structures or substructures to a known active compound. The discovery of the anti-HIV activity of 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol underscores the potential of this approach, as derivatives with similar di-bromo-chloro substitution patterns could be prioritized for synthesis and testing. nih.gov

Structure-Based Design:

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based design methods offer a powerful route to optimize ligand binding.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on benzimidazole derivatives have been widely used to elucidate their binding modes and to design new inhibitors for various targets, including enzymes implicated in cancer and infectious diseases. researchgate.netnih.govmdpi.com For example, docking studies on benzimidazole derivatives targeting dihydrofolate reductase have helped to understand their antimicrobial and anticancer activities. nih.govresearchgate.net The incorporation of halogens, such as bromine and chlorine, can significantly influence binding affinity through specific interactions like halogen bonds, where the halogen atom acts as an electrophilic region (a σ-hole) that can interact with nucleophilic residues in the protein's active site. nih.govarxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event than static docking poses. For alkylated benzimidazole derivatives, MD simulations have been used to study their interaction with HIV reverse transcriptase, confirming the stability of the binding mode predicted by docking. nih.gov

In Silico ADMET Prediction: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. Early assessment of these properties is crucial to avoid late-stage failures in drug development. For instance, Lipinski's rule of five is often used as a preliminary filter for drug-likeness. nih.gov

The following table summarizes key computational findings for various benzimidazole derivatives, which can inform the design of libraries based on the this compound scaffold.

Derivative ClassComputational MethodKey FindingsBiological Target/ActivityReference
3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- nih.govacs.orgresearchgate.netthiadiazole-2-yl]-azetidin-2-one3D-QSARCorrelation between physicochemical parameters and activityAntibacterial, Antifungal chalcogen.ronih.gov
Alkylated benzimidazolesDocking, MD, DFTIdentification of binding modes and hydrogen bonding interactionsHIV Reverse Transcriptase nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazolesMolecular Docking, ADMETPrediction of suitable targets and drug-likenessDihydrofolate reductase, VEGFR2, HDAC6 nih.govresearchgate.net
Benzimidazole-triazole derivativesMolecular DockingElucidation of binding interactionsTopoisomerase I nih.gov
Polyhalogenated benzenesForce Field ModelCharacterization of halogen bonding (σ-hole)General (relevant for halogenated compounds) arxiv.org

By integrating these ligand-based and structure-based design principles, researchers can systematically explore the chemical space around the this compound core. This involves creating virtual libraries of derivatives with modifications at various positions (e.g., the N1 position of the imidazole ring and any available positions on the benzene ring) and then using computational models to prioritize the most promising candidates for synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern drug discovery.

Advanced Research Applications and Functional Material Integration of 4,7 Dibromo 2 Chloro 1h Benzimidazole Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The trifunctional nature of 4,7-Dibromo-2-chloro-1H-benzimidazole, with reactive chloro and bromo substituents alongside a modifiable N-H group, positions it as a highly versatile precursor in the synthesis of complex molecular architectures.

Precursors for Heterocyclic Systems and Polycyclic Aromatic Hydrocarbons (PAHs)

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The reactive halogen atoms can be substituted or participate in cross-coupling reactions to build larger, polycyclic structures. For instance, the chloro group at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.netsigmaaldrich.com The bromo substituents can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to append aromatic or other unsaturated moieties, thereby extending the π-system and forming larger polycyclic aromatic hydrocarbons (PAHs) or complex heterocyclic frameworks. While specific examples detailing the use of this compound for PAH synthesis are not extensively documented, the reactivity patterns of similar halogenated benzimidazoles suggest its high potential in this area. organic-chemistry.org The general synthetic utility of benzimidazoles as intermediates for various organic transformations is well-established. nih.gov

Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

The benzimidazole (B57391) core is a "privileged" structure in medicinal chemistry, frequently appearing in bioactive compounds. rsc.org The multiple reactive handles on this compound make it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis (DOS). rsc.orgnih.gov These strategies aim to rapidly generate large libraries of structurally diverse small molecules for high-throughput screening.

By systematically reacting the three distinct positions (N-H, C2-Cl, and C4/C7-Br), a vast chemical space can be explored from a single starting material. For example, the N-H position can be alkylated or acylated, the C2-chloro group can be displaced by various nucleophiles (e.g., amines, thiols), and the C4/C7-bromo groups can be functionalized via cross-coupling reactions. This multi-directional approach allows for the creation of libraries with significant structural and functional diversity, which is crucial for the discovery of new drug candidates and chemical probes. nih.govopenaccessjournals.com

Table 1: Potential Reaction Sites for Library Generation

Position Type of Reaction Potential Reagents
N1-H Alkylation, Acylation, Arylation Alkyl halides, Acyl chlorides, Arylboronic acids
C2-Cl Nucleophilic Aromatic Substitution Amines, Thiols, Alcohols

Application in Total Synthesis of Natural Products (as an intermediate for complex structures)

While there is limited direct evidence of this compound being used as an intermediate in the total synthesis of specific natural products, its structural motifs are present in various biologically active molecules. The benzimidazole core itself is a component of vitamin B12. nih.gov Halogenated aromatic compounds are common intermediates in the synthesis of complex natural products, where the halogens serve as handles for late-stage functionalization or to direct key bond-forming reactions. Given the synthetic flexibility of this compound, it represents a potential, though not yet widely reported, intermediate for constructing complex, biologically active molecules that feature a substituted benzimidazole core.

Supramolecular Chemistry and Self-Assembly Phenomena

The presence of multiple hydrogen bond donors/acceptors and halogen atoms on the this compound framework makes it an intriguing candidate for applications in supramolecular chemistry and crystal engineering.

Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Metal-Organic Frameworks (MOFs)

In the realm of Hydrogen-Bonded Organic Frameworks (HOFs), the N-H group of the imidazole (B134444) ring is a potent hydrogen bond donor, while the nitrogen atom at position 3 is a hydrogen bond acceptor. These interactions can guide the self-assembly of the molecules into extended, ordered structures. The bromine and chlorine atoms can further influence the packing arrangement through weaker interactions.

Investigation of Crystal Engineering Principles via Halogen Bonding Interactions

A key feature of this compound is its potential to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.orgacs.org This interaction is directional and its strength is tunable (I > Br > Cl), making it a powerful tool in crystal engineering for the rational design of solid-state architectures. nih.gov

The bromine atoms at the 4 and 7 positions are particularly strong halogen bond donors. In a crystal lattice, these bromine atoms can interact with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the imidazole ring or even another halogen atom. These directed interactions can be exploited to control the packing of molecules in the solid state, leading to the formation of specific supramolecular synthons and predictable crystal structures. Studies on similar dibrominated aromatic systems have demonstrated the dominance and directionality of halogen bonding in controlling molecular assembly. nih.govresearchgate.net

Table 2: Properties Relevant to Supramolecular Chemistry

Feature Interaction Type Role in Self-Assembly
N1-H Hydrogen Bond Donor Formation of chains, sheets, or 3D networks
N3 Hydrogen Bond Acceptor / Metal Coordination Complements N1-H in H-bonding; Ligand site for MOFs
C4/C7-Br Halogen Bond Donor Directional control of crystal packing
C2-Cl Halogen Bond Donor (weaker) Secondary control of molecular arrangement

Formation of Co-crystals and Cocrystal Hydrates for Material Design

The design of co-crystals, which are crystalline structures composed of two or more neutral molecules held together by non-covalent interactions, is a central strategy in crystal engineering to modify the physicochemical properties of materials. The this compound molecule possesses key functional groups that make it an excellent candidate for forming co-crystals and their hydrates.

The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen atom). This allows for the formation of robust and predictable hydrogen-bonded assemblies with suitable co-former molecules. nih.gov Co-crystals are often formed by selecting co-formers with complementary functional groups, such as carboxylic acids, amides, or other heterocycles, to create strong intermolecular interactions like hydrogen bonds. nih.govtbzmed.ac.ir

Furthermore, the bromine and chlorine atoms on the benzene (B151609) ring can act as halogen bond donors, interacting with electron-donating atoms (like oxygen or nitrogen) on a co-former molecule. nih.gov This provides an additional, highly directional tool for guiding the self-assembly of molecules into a desired crystal lattice. The formation of cocrystal hydrates, where water molecules are incorporated into the crystal structure, is also possible and can further stabilize the lattice through additional hydrogen bonding networks. google.com

Methods for preparing such co-crystals typically include solution-based techniques like solvent evaporation or solid-state methods such as neat or liquid-assisted grinding. tbzmed.ac.irnih.gov The selection of the method and co-former allows for the targeted design of materials with tailored properties, such as solubility, stability, and melting point.

Table 1: Potential Co-crystal Systems with this compound This table is illustrative, based on established principles of crystal engineering.

Co-former Example Co-former Functional Group Primary Expected Interaction Potential Application
Adipic Acid Carboxylic Acid (-COOH) Hydrogen Bond (N-H···O=C) Modification of solubility
Nicotinamide Amide (-CONH₂) Hydrogen Bond (N-H···N, N-H···O=C) Pharmaceutical formulation
1,4-Diiodotetrafluorobenzene Halogen (-I) Halogen Bond (C-Br···I) Anisotropic materials
Resorcinol Hydroxyl (-OH) Hydrogen Bond (N-H···O, N···H-O) Pigment development

Coordination Chemistry and Ligand Design for Catalytic and Material Applications

Synthesis of Metal Complexes Featuring this compound as a Ligand

Benzimidazole and its derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. nih.govresearchgate.netnih.gov The primary coordination site in this compound is the pyridinic nitrogen atom (N3), which possesses a lone pair of electrons available for donation to a metal center. researchgate.net In this capacity, it typically acts as a monodentate ligand.

The synthesis of these metal complexes is generally straightforward, often involving the reaction of the benzimidazole derivative with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol, methanol, or DMF. researchgate.netresearchgate.net The resulting complexes can feature various coordination geometries depending on the metal ion, its oxidation state, and the presence of other co-ligands.

The halogen substituents on the benzimidazole ring are largely electronically active but are not typically involved in the primary coordination to the metal. However, they significantly influence the properties of the resulting complex.

Table 2: Hypothetical Synthesis of Metal Complexes This table illustrates potential synthetic routes to metal complexes based on common methodologies.

Metal Salt Ligand Molar Ratio (Metal:Ligand) Typical Solvent Potential Complex Structure
Cobalt(II) Chloride (CoCl₂) 1:2 Ethanol [Co(L)₂Cl₂] (Tetrahedral)
Copper(II) Acetate (Cu(OAc)₂) 1:2 Methanol/DMF [Cu(L)₂(OAc)₂] (Distorted Octahedral)
Zinc(II) Nitrate (Zn(NO₃)₂) 1:2 Ethanol [Zn(L)₂(NO₃)₂] (Tetrahedral)
Silver(I) Nitrate (AgNO₃) 1:1 or 1:2 Acetonitrile (B52724) [Ag(L)]NO₃ or [Ag(L)₂]NO₃ (Linear)

L = this compound

Evaluation of Ligand Field Effects and Catalytic Activities in Transition Metal Systems

The electronic nature of a ligand is critical in determining the properties of the resulting metal complex, including its color, magnetic behavior, and catalytic reactivity. The three halogen substituents (two bromine, one chlorine) on the this compound ligand are strongly electron-withdrawing.

This inductive effect reduces the electron density on the benzimidazole ring system and, consequently, on the coordinating N3 nitrogen atom. As a result, this ligand would be a weaker electron donor compared to an unsubstituted benzimidazole. In the context of ligand field theory, a weaker donor ligand creates a weaker ligand field, leading to a smaller splitting of the metal's d-orbitals (Δ). rsc.org This would be observable through UV-Visible spectroscopy as a shift in d-d transition energies. For instance, cobalt(II) and nickel(II) complexes with this ligand would be expected to have coordination bonds that are longer and weaker than their non-halogenated analogues. rsc.org

While no specific catalytic studies involving this ligand have been documented, modulating the electronic properties of ligands is a fundamental strategy for tuning the catalytic activity of metal centers. nih.gov The electron-deficient nature of this ligand could enhance the Lewis acidity of the coordinated metal ion, which could be beneficial in certain catalytic reactions, such as oxidation or polymerization processes.

Development of Chiral Ligands from Derivatives

The development of chiral ligands is essential for asymmetric catalysis, a field focused on the enantioselective synthesis of chiral molecules. nih.govresearchgate.net The this compound scaffold is well-suited for conversion into a chiral ligand. Chirality can be introduced by attaching a chiral auxiliary to the N1 position of the benzimidazole ring. researchgate.net This is typically achieved by deprotonating the N-H group with a base, followed by substitution with a chiral electrophile.

For example, reacting the deprotonated benzimidazole with a chiral starting material like (S)-1-bromo-2-methylbutane or a derivative of a chiral alcohol could install a stereocenter on the ligand framework. Such N-substituted chiral benzimidazoles can then be used to create catalysts for a variety of asymmetric transformations, including reductions, oxidations, and C-C bond-forming reactions. escholarship.orgnih.gov While this is a proven strategy in ligand design, specific applications originating from this compound have not yet been reported in the literature.

Materials Science Applications and Functional Materials Development

Precursors for Conjugated Polymers and Oligomers with Tunable Electronic Properties

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The benzimidazole moiety is a valuable building block in this field, often used as an electron-accepting unit in donor-acceptor (D-A) type polymers. researchgate.netresearchgate.net These materials are of great interest for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

The structure of this compound is particularly advantageous for creating conjugated polymers. The two bromine atoms at the 4- and 7-positions are ideal handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow the benzimidazole unit to be linked with various electron-donating aromatic monomers (like thiophene, fluorene, or carbazole (B46965) derivatives) to construct a D-A polymer backbone. researchgate.net

The strong electron-withdrawing character of the di-bromo, mono-chloro substituted benzimidazole core would lead to polymers with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This is a key feature for creating n-type (electron-transporting) or ambipolar semiconducting materials. The ability to polymerize from the 4- and 7-positions allows for the synthesis of linear, π-conjugated systems where the electronic properties can be precisely tuned by the choice of the co-monomer. nih.gov

Table 3: Hypothetical Polymerization via Suzuki Coupling This table illustrates a potential route to a donor-acceptor conjugated polymer.

Monomer 1 Monomer 2 Catalyst System Polymer Type Potential Application
This compound (Acceptor) Thiophene-2,5-diboronic acid ester (Donor) Pd(PPh₃)₄ / K₂CO₃ Donor-Acceptor Conjugated Polymer Organic Photovoltaics (OPV)

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of the benzimidazole core are integral to the advancement of organic electronics, particularly in the fields of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electronic properties of these materials can be finely tuned through synthetic modifications, and the inclusion of halogen atoms, as seen in this compound, plays a crucial role in this tuning.

In the realm of OLEDs, benzimidazole derivatives have been successfully employed as both emissive and host materials, especially for blue light emission. nih.gov The strategic design of molecules incorporating the benzimidazole unit can prevent intermolecular aggregation in the solid state, which is a common cause of luminescence quenching. This leads to materials with high spectral purity and efficient photo- and electroluminescence. nih.gov For instance, pyrene-benzimidazole hybrids have been synthesized and shown to be effective blue emitters. nih.gov An OLED device using a benzimidazole derivative as the non-doped emissive layer has demonstrated an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m². nih.gov The electron-deficient nature of the benzimidazole moiety can also facilitate electron transport, a critical property for efficient OLED operation. nih.gov

In the context of OPVs, donor-acceptor (D-A) conjugated polymers are a key area of research. Benzimidazole derivatives can serve as the acceptor unit in these polymers. For example, a low band gap D-A polymer incorporating a 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole acceptor unit and a benzo[1,2-b;3,4-b′]dithiophene donor unit has been synthesized. rsc.org The resulting polymer, when used in a bulk heterojunction solar cell, achieved a power conversion efficiency of 0.67%. rsc.org The specific substitution pattern of this compound makes it an attractive precursor for creating novel D-A materials, as the bromine and chlorine atoms can be readily replaced through cross-coupling reactions to introduce various donor or π-conjugated moieties. nih.gov

Table 1: Performance of an OLED Device with a Benzimidazole Derivative Emitter

ParameterValue
External Quantum Efficiency (EQE) at 3.5 V4.3 (±0.3)%
Luminance at 5.5 V100 (±6) cd m⁻²
Highest Luminance at 7.5 V290 (±10) cd m⁻²
CIE Coordinates(0.1482, 0.1300)

This table presents data for a prototype OLED using a pyrene-benzimidazole derivative as the non-doped emissive layer. nih.gov

Fluorescent Probes and Sensors Based on Photophysical Properties

The inherent fluorescence of many benzimidazole derivatives, coupled with their ability to interact with various analytes, makes them excellent candidates for the development of fluorescent probes and sensors. The photophysical properties of these molecules, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime, can be significantly altered by the presence of specific ions or molecules, leading to a detectable signal.

Benzimidazole-based fluorescent sensors have been developed for the detection of a range of metal ions. For instance, a novel benzimidazole-based probe has been synthesized for the selective recognition of Cobalt (II) ions, exhibiting a "turn-off" fluorescence response with a detection limit of 3.56 μmol L⁻¹. mdpi.com Another sensor demonstrated high selectivity for Zn²⁺ ions, functioning as a "turn-on" fluorescent sensor with a very low detection limit of 39.91 nM and a rapid response time. rsc.org The mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). mdpi.comrsc.org

Furthermore, benzimidazole derivatives have been engineered to detect anions and small molecules. A triazole-coupled benzimidazole probe was found to be highly selective for Ag⁺ ions, and the resulting complex could then recognize Br⁻ and Cl⁻ ions through fluorescence enhancement. bohrium.comnih.gov This demonstrates the potential for creating multi-analyte sensors. Another benzimidazole-based probe was developed for the selective and sensitive detection of cysteine, an important amino acid, with a detection limit of 16.3 nM. nih.gov The introduction of bromine atoms in the 4 and 7 positions of the benzimidazole core, as in the title compound, can influence the photophysical properties through the heavy-atom effect, potentially leading to enhanced intersystem crossing and phosphorescence, which could be exploited in the design of ratiometric or time-resolved fluorescent probes.

Table 2: Detection Limits of Various Benzimidazole-Based Fluorescent Sensors

AnalyteDetection LimitSensor Type
Co²⁺3.56 μmol L⁻¹Turn-off
Zn²⁺39.91 nMTurn-on
Ag⁺2.70 μMQuenching
Br⁻22.2 μMEnhancement
Cl⁻23.0 μMEnhancement
Cysteine16.3 nMTurn-on

This table summarizes the performance of several recently developed benzimidazole-based fluorescent sensors for different analytes. mdpi.comrsc.orgbohrium.comnih.govnih.gov

Role in Liquid Crystalline Materials and Soft Matter Chemistry

The rigid, planar structure of the benzimidazole ring system makes it a suitable core for the design of liquid crystalline materials. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The introduction of flexible side chains to a rigid core can induce mesophase behavior over a specific temperature range.

While research specifically on this compound in liquid crystals is not widely reported, the broader class of imidazole and benzimidazole derivatives has shown promise in this area. nih.gov For example, new series of ionic liquid crystals based on benzimidazole have been synthesized that exhibit smectic A (SmA) phases. nih.gov The thermal behavior and mesomorphic properties are typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The molecular geometry, including the presence of substituents, plays a critical role in determining the type of liquid crystalline phase (e.g., nematic, smectic, columnar) and the temperature range over which it is stable.

The dibromo and chloro substituents on the this compound core would significantly influence its molecular shape and intermolecular interactions. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in the self-assembly and ordering of molecules, which is fundamental to the formation of liquid crystalline phases. By functionalizing the N-H and C-Cl positions with appropriate long-chain alkyl or alkoxy groups, it is conceivable that derivatives of this compound could be designed to exhibit specific mesomorphic properties.

Applications in Catalysis Research

The benzimidazole scaffold is not only a component of functional materials but also an active participant in chemical transformations through its role in catalysis. Derivatives of benzimidazole can act as organocatalysts or as ligands for metal-based catalysts.

Organocatalytic Applications of Benzimidazole Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. Chiral 2-aminobenzimidazole (B67599) derivatives have been shown to be effective bifunctional catalysts in the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. core.ac.uk These catalysts operate through a mechanism that involves the activation of both the substrate and the electrophilic chlorine source, leading to the formation of the product with a degree of enantioselectivity. While this compound itself is not a catalyst in this context, it serves as a key precursor for the synthesis of more complex benzimidazole derivatives that can be tailored for specific organocatalytic applications. The electronic properties of the benzimidazole ring, influenced by the halogen substituents, can impact the acidity/basicity and hydrogen-bonding capabilities of the catalyst, thereby affecting its catalytic activity and selectivity.

Ligands for Homogeneous and Heterogeneous Metal Catalysis

The nitrogen atoms in the benzimidazole ring are excellent coordinating sites for metal ions, making benzimidazole derivatives valuable ligands in coordination chemistry and metal catalysis. Copper complexes of 1H-benzimidazole-2-yl hydrazones have been synthesized and their molecular structures studied. nih.gov In these complexes, the copper ions are coordinated by a nitrogen atom from the benzimidazole ring, among other atoms from the ligand. nih.gov Such metal complexes can exhibit interesting catalytic activities.

The 4,7-dibromo functionality of the title compound is particularly useful for creating more complex ligand systems. These bromine atoms can be readily converted to other functional groups or used as handles for cross-coupling reactions, allowing for the synthesis of bidentate or polydentate ligands. The electronic nature of the benzimidazole ligand, modulated by the chloro and bromo substituents, can influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst in various transformations, such as C-H activation and cross-coupling reactions.

Investigation of Catalytic Reaction Mechanisms Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts. While specific mechanistic studies involving this compound are not extensively documented, the general mechanistic principles of catalysis involving benzimidazole derivatives can be inferred.

In the case of the 2-aminobenzimidazole-catalyzed α-chlorination, the reaction likely proceeds through a dual activation mechanism where the benzimidazole moiety activates the dicarbonyl compound through hydrogen bonding, increasing its nucleophilicity, while also interacting with the chlorine source. core.ac.uk

For metal-catalyzed reactions where benzimidazole derivatives act as ligands, the mechanism will be highly dependent on the metal and the specific reaction. For instance, in nickel-catalyzed C-H/C-O activation reactions, a proposed mechanism involves the oxidative addition of an aryl C-O bond to a Ni(0) complex, followed by C-H nickelation assisted by the ligand to generate a key intermediate. researchgate.net Reductive elimination then yields the product and regenerates the active Ni(0) catalyst. The electronic and steric properties of the benzimidazole ligand, which can be systematically varied starting from precursors like this compound, would play a critical role in each of these elementary steps.

Future Directions and Emerging Research Avenues for 4,7 Dibromo 2 Chloro 1h Benzimidazole Studies

Exploration of Novel and Unconventional Synthetic Methodologies

The synthesis of complex molecules like 4,7-Dibromo-2-chloro-1H-benzimidazole often involves multi-step processes that can be optimized for efficiency, safety, and scalability. The following subsections delve into cutting-edge synthetic techniques that hold significant promise for the production of this and related benzimidazole (B57391) derivatives.

Flow Chemistry and Microfluidic Reactor Applications

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as enhanced heat and mass transfer, improved reaction control, and greater safety when handling hazardous reagents. researchgate.netijfmr.com Microfluidic reactors, a key technology in flow chemistry, utilize channels with sub-millimeter dimensions to conduct reactions, providing precise control over reaction parameters. mdpi.comresearchgate.net

The application of flow chemistry to the synthesis of benzimidazole derivatives has already shown considerable potential. For instance, the synthesis of various benzimidazoles, including pharmaceutically relevant compounds like lansoprazole (B1674482) and pantoprazole, has been successfully demonstrated using continuous flow micromixing reactor technology. researchgate.net These methods have been shown to drastically reduce reaction times and improve yields by minimizing the formation of impurities. researchgate.net Furthermore, photoinduced synthesis of benzimidazole derivatives has been efficiently carried out in LED-embedded microfluidic reactors, reducing reaction times from hours to minutes. nih.gov

For a molecule like this compound, a multi-step synthesis could be streamlined into a "telescoped" sequence within a flow reactor system. This would involve the sequential formation of the benzimidazole core followed by regioselective halogenation steps, all performed in a continuous, automated fashion. The precise temperature and residence time control afforded by microreactors would be particularly advantageous for managing the exothermic nature of halogenation reactions and for selectively introducing the bromine and chlorine atoms at the desired positions.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefit in Synthesis of this compound
Enhanced Safety Safe handling of potentially hazardous halogenating agents and reaction intermediates.
Precise Control Accurate control over reaction temperature, pressure, and residence time, leading to higher regioselectivity in halogenation.
Rapid Optimization High-throughput screening of reaction conditions to quickly identify optimal synthetic parameters.
Scalability Seamless scaling from laboratory to production scale by "numbering-up" or operating for longer durations. acs.org
Process Intensification Significant reduction in reaction times and footprint of the manufacturing process.

Electro-Organic Synthesis and Photoredox Catalysis

Electro-organic synthesis and photoredox catalysis are powerful green chemistry tools that utilize electricity and light, respectively, to drive chemical transformations. These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. researchgate.netresearchgate.net

The electrochemical synthesis of benzimidazoles has been demonstrated through intramolecular C-H amination, providing a metal- and oxidant-free route to this important heterocyclic core. researchgate.net This approach could be adapted for the synthesis of the 2-chlorobenzimidazole (B1347102) precursor of the target molecule.

Photoredox catalysis, often employing iridium or ruthenium complexes, has emerged as a versatile strategy for the functionalization of heterocyclic compounds, including benzimidazoles. rsc.orgbeilstein-journals.org For instance, the selective C-H trifluoromethylation of benzimidazoles has been achieved using photoredox catalysis. researchgate.net This suggests the potential for late-stage functionalization of the benzimidazole core, which could be a valuable strategy for creating derivatives of this compound. The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled a wide range of C-H functionalization reactions under mild conditions. beilstein-journals.org

Future research could explore the direct C-H halogenation of a pre-formed 2-chlorobenzimidazole scaffold using photoredox catalysis to introduce the bromo substituents at the 4 and 7 positions with high regioselectivity.

Table 2: Emerging Catalytic Strategies for this compound

StrategyPotential ApplicationKey Advantages
Electro-Organic Synthesis Anodic oxidation for cyclization to form the benzimidazole ring.Avoids the use of chemical oxidants, mild reaction conditions. researchgate.net
Photoredox Catalysis Light-induced C-H halogenation or other functionalizations of the benzimidazole core.High selectivity, access to unique reaction pathways, energy-efficient. researchgate.netrsc.org
Dual Catalysis Combining photoredox catalysis with transition metal catalysis (e.g., Nickel) for cross-coupling reactions.Broader substrate scope and novel transformations. beilstein-journals.org

Advanced Mechanistic Studies of Reactivity and Transformation Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations.

In Situ Spectroscopic Analysis of Reaction Intermediates

In situ spectroscopic techniques, such as NMR, Raman, and IR spectroscopy, allow for the real-time monitoring of chemical reactions, providing valuable information about reaction kinetics and the identity of transient intermediates. acs.org The coupling of these analytical methods with flow reactors is particularly powerful, as it allows for the study of fast reactions and unstable species.

For the synthesis of this compound, in situ spectroscopy could be employed to monitor the formation of the benzimidazole ring and the subsequent halogenation steps. This would enable the identification of any short-lived intermediates and provide insights into the regioselectivity of the halogenation process. For example, in situ Raman spectroscopy has been used to study fast organometallic reactions in microfluidic devices. acs.org A similar approach could be used to probe the mechanism of metal-catalyzed cross-coupling reactions involving this compound.

Isotopic Labeling Studies for Reaction Mechanism

Isotopic labeling is a classic and powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through a chemical transformation. wikipedia.orgnumberanalytics.comnumberanalytics.com By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), it is possible to track the bond-breaking and bond-forming steps of a reaction.

In the context of this compound, isotopic labeling studies could be designed to unravel the mechanism of its formation. For example, by using a deuterated precursor, the mechanism of the cyclization step to form the benzimidazole ring could be investigated. Furthermore, isotopic labeling could be used to probe the mechanism of subsequent functionalization reactions. For instance, in studying a dehalogenation reaction, replacing one of the bromine atoms with a different bromine isotope could help to determine the relative reactivity of the different halogen atoms on the ring. The combination of isotopic labeling with computational studies can provide a comprehensive picture of the reaction mechanism. acs.org

Q & A

Q. Key Characterization Techniques

  • 1H NMR : Look for aromatic proton signals at δ 7.21 ppm (s, 2H, benzimidazole ring) and the absence of amine protons (δ ~9.85 ppm), confirming cyclization .
  • Mass Spectrometry : The molecular ion peak should match the theoretical mass (C₇H₃Br₂ClN₂: ~343.3 g/mol).
  • FTIR : Absence of N–H stretches (~3400 cm⁻¹) and presence of C–Br/C–Cl stretches (650–500 cm⁻¹) validate substitution .

What biological activities are associated with halogenated benzimidazoles, and how might this compound be investigated for similar properties?

Potential Applications
Halogenated benzimidazoles exhibit antiproliferative, antimicrobial, and enzyme inhibitory activities. For example, 6-bromo-4-chloro-1H-benzimidazole shows anticancer potential via DNA intercalation .
Methodological Approach

  • Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
  • Study interactions with biological targets (e.g., PARP-1 inhibition assays) using crystallography or molecular docking .

How does the stability of this compound vary under different storage conditions?

Q. Stability Guidelines

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of bromine and chlorine substituents.
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Long-Term Stability : Monitor via periodic HPLC analysis for decomposition peaks .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Chromatographic Strategies

  • Flash Chromatography : Use a gradient elution (hexane → ethyl acetate) to separate halogenated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for analytical-grade purity .

How can the electronic properties of this compound be exploited in materials science?

Donor-Acceptor Polymer Applications
The bromine and chlorine substituents enhance electron-withdrawing capacity, making the compound suitable for:

  • Electrochromic Polymers : Incorporate into conjugated polymers for redox-active materials.
  • Organic Electronics : Use as a building block in organic semiconductors (e.g., OFETs) .

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Q. Reactivity Profile

  • Suzuki Coupling : Bromine at positions 4 and 7 undergoes palladium-catalyzed coupling with aryl boronic acids. Chlorine at position 2 remains inert under mild conditions.
  • Buchwald-Hartwig Amination : Replace bromine with amines using Pd(dba)₂/Xantphos catalysts .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Q. SAR Strategies

  • Halogen Substitution : Replace bromine with iodine for increased lipophilicity and target binding.
  • Heterocycle Fusion : Attach triazole or thiophene rings to improve pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.